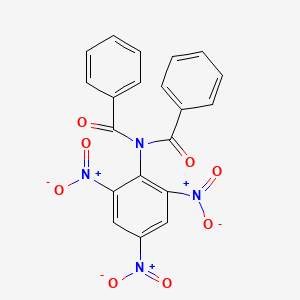
n-Benzoyl-n-(2,4,6-trinitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Benzoyl-n-(2,4,6-trinitrophenyl)benzamide is a complex organic compound with the molecular formula C20H12N4O8 This compound is characterized by the presence of benzoyl and trinitrophenyl groups attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Benzoyl-n-(2,4,6-trinitrophenyl)benzamide typically involves the reaction of benzoyl chloride with 2,4,6-trinitroaniline in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C6H5COCl+C6H2(NO2)3NH2→C6H5CONH(C6H2(NO2)3)+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The process may also include purification steps such as recrystallization to obtain the final compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
n-Benzoyl-n-(2,4,6-trinitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides.
Applications De Recherche Scientifique
n-Benzoyl-n-(2,4,6-trinitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of n-Benzoyl-n-(2,4,6-trinitrophenyl)benzamide involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of biological pathways. The nitro groups in the compound can undergo redox reactions, contributing to its biological activity. The benzoyl group may also play a role in binding to target molecules, enhancing the compound’s efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- n-Benzoyl-n-(2,4,6-trichlorophenyl)thiourea
- 4-(n-(2,4,6-trinitrophenyl)amino)phenyl sulfone
- n-Benzoyl-n-(2,4,6-trichlorophenyl)benzamide
Uniqueness
n-Benzoyl-n-(2,4,6-trinitrophenyl)benzamide is unique due to the presence of both benzoyl and trinitrophenyl groups, which impart distinct chemical and biological properties. The combination of these functional groups allows the compound to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Propriétés
Numéro CAS |
5457-35-2 |
|---|---|
Formule moléculaire |
C20H12N4O8 |
Poids moléculaire |
436.3 g/mol |
Nom IUPAC |
N-benzoyl-N-(2,4,6-trinitrophenyl)benzamide |
InChI |
InChI=1S/C20H12N4O8/c25-19(13-7-3-1-4-8-13)21(20(26)14-9-5-2-6-10-14)18-16(23(29)30)11-15(22(27)28)12-17(18)24(31)32/h1-12H |
Clé InChI |
LOLYHAROGGKYOP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)N(C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Diacetyloxymethyl)phenyl] acetate](/img/structure/B14723862.png)

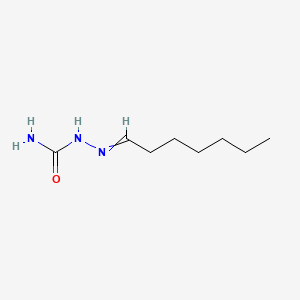
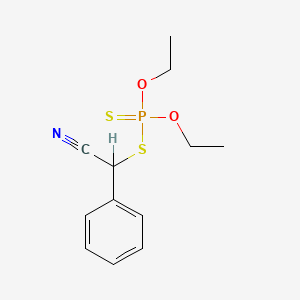
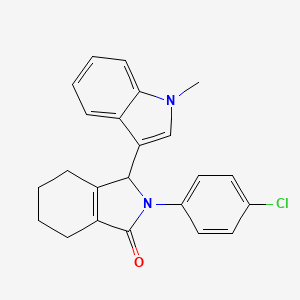

![Bicyclo[3.3.2]deca-2,6,9-triene](/img/structure/B14723896.png)
![N-cyclohexyl-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14723899.png)
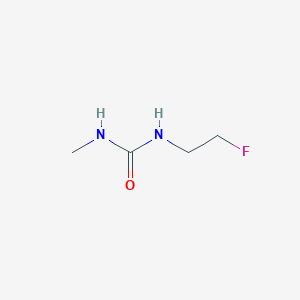

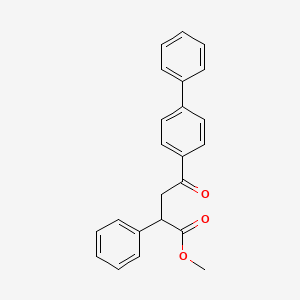

![1,2-Dimethoxy-4-[1-methoxy-2-(2-methoxyphenoxy)propyl]benzene](/img/structure/B14723925.png)
![2-[Bis[4-(dimethylamino)phenyl]methyl]-4-chlorophenol](/img/structure/B14723937.png)
